![molecular formula C16H26O3S B14363713 1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene CAS No. 90183-71-4](/img/structure/B14363713.png)
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene is an organic compound characterized by its unique structure, which includes an ethanesulfonyl group, a propoxy linkage, and a substituted benzene ring
准备方法
The synthesis of 1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(2-methylbutan-2-yl)phenol and 3-bromopropyl ethanesulfonate.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfinyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
科学研究应用
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用机制
The mechanism of action of 1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell growth and differentiation, by altering the activity of key proteins and enzymes.
相似化合物的比较
1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[3-(Ethanesulfinyl)propoxy]-4-(2-methylbutan-2-yl)benzene share structural similarities but differ in their chemical properties and reactivity.
Uniqueness: The presence of the ethanesulfonyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
90183-71-4 |
|---|---|
分子式 |
C16H26O3S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-(3-ethylsulfonylpropoxy)-4-(2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H26O3S/c1-5-16(3,4)14-8-10-15(11-9-14)19-12-7-13-20(17,18)6-2/h8-11H,5-7,12-13H2,1-4H3 |
InChI 键 |
LXOLEEUIFMWQJZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCS(=O)(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


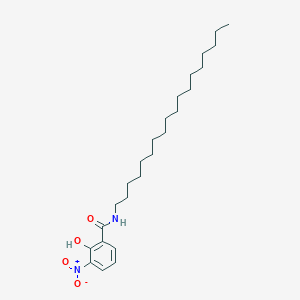

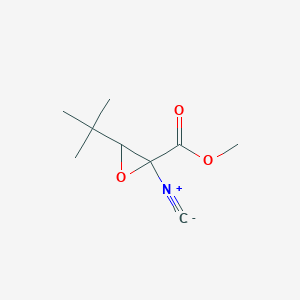

![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
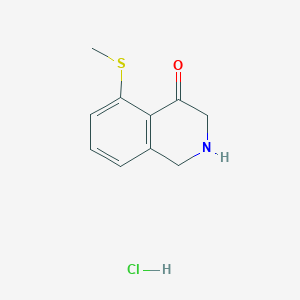
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
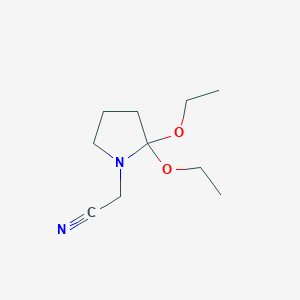

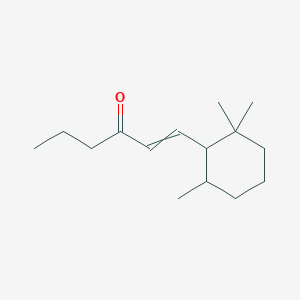
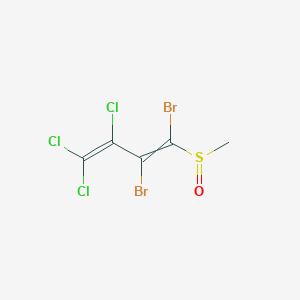
![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)
